molecular formula C12H11ClN2O2 B14324963 N-{[(2-Chloroprop-2-en-1-yl)oxy](cyano)methyl}benzamide CAS No. 106226-18-0

N-{[(2-Chloroprop-2-en-1-yl)oxy](cyano)methyl}benzamide

Cat. No.: B14324963
CAS No.: 106226-18-0
M. Wt: 250.68 g/mol
InChI Key: GWAFLQXOHSHCDA-UHFFFAOYSA-N
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Description

N-{(2-Chloroprop-2-en-1-yl)oxymethyl}benzamide is an organic compound that features a benzamide core with a cyano group and a chloropropenyl ether substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(2-Chloroprop-2-en-1-yl)oxymethyl}benzamide typically involves the reaction of benzamide with a chloropropenyl ether and a cyano group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of N-{(2-Chloroprop-2-en-1-yl)oxymethyl}benzamide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-{(2-Chloroprop-2-en-1-yl)oxymethyl}benzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in DMF or DMSO.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-{(2-Chloroprop-2-en-1-yl)oxymethyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-{(2-Chloroprop-2-en-1-yl)oxymethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The cyano group and chloropropenyl ether moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chloroprop-2-en-1-yl)aniline: Similar structure but with an aniline core.

    N-(2-Chloroprop-2-en-1-yl)-2-methylaniline: Contains a methyl group on the aniline ring.

    N-(2-Chloroprop-2-en-1-yl)-2-methoxyaniline: Contains a methoxy group on the aniline ring.

Uniqueness

N-{(2-Chloroprop-2-en-1-yl)oxymethyl}benzamide is unique due to the presence of both a cyano group and a chloropropenyl ether moiety, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

106226-18-0

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

N-[2-chloroprop-2-enoxy(cyano)methyl]benzamide

InChI

InChI=1S/C12H11ClN2O2/c1-9(13)8-17-11(7-14)15-12(16)10-5-3-2-4-6-10/h2-6,11H,1,8H2,(H,15,16)

InChI Key

GWAFLQXOHSHCDA-UHFFFAOYSA-N

Canonical SMILES

C=C(COC(C#N)NC(=O)C1=CC=CC=C1)Cl

Origin of Product

United States

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